4-Ethynylbenzo-15-crown-5: Chemical Structure, Physical Properties, and Advanced Applications in Supramolecular Chemistry
4-Ethynylbenzo-15-crown-5: Chemical Structure, Physical Properties, and Advanced Applications in Supramolecular Chemistry
Executive Summary
The rational design of stimuli-responsive materials and highly sensitive optical detectors relies heavily on the precise engineering of molecular building blocks. 4-Ethynylbenzo-15-crown-5 represents a paradigm of dual-functional molecular architecture. By fusing a highly selective benzo-15-crown-5 macrocyclic cavity with a reactive terminal ethynyl (alkyne) group, this molecule serves as a critical synthon in supramolecular chemistry, non-linear optics (NLO), and smart polymer synthesis.
This technical whitepaper provides an in-depth analysis of the chemical structure, physical properties, and mechanistic applications of 4-ethynylbenzo-15-crown-5. Designed for researchers and drug development professionals, this guide synthesizes field-proven experimental protocols with the underlying physicochemical causality that drives its behavior in transition metal complexes and conjugated polymers.
Chemical Structure and Core Properties
The structural brilliance of 4-ethynylbenzo-15-crown-5 lies in its bipartite nature, which allows it to act simultaneously as a highly specific receptor and a polymerizable or coordinating ligand[1].
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The Benzo-15-crown-5 Cavity (The Receptor): The crown ether moiety consists of a 15-membered ring containing five oxygen atoms. This pre-organized cavity is sterically and electronically optimized to bind specific cations—most notably alkali metals like Na⁺ and K⁺, as well as primary ammonium salts (e.g., amino acid derivatives) via strong ion-dipole interactions and hydrogen bonding[2],[3].
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The Terminal Ethynyl Group (The Conjugation Pathway): Positioned at the 4'-carbon of the fused benzene ring, the alkyne group extends the π -conjugated system. This terminal alkyne is highly reactive, allowing the molecule to undergo Pd/Cu-catalyzed cross-coupling[1], coordinate to transition metals like Pt(II) and Ru(II) to form square-planar complexes[4], or undergo stereospecific polymerization to form polyacetylenes[2].
Causality in Design: The direct electronic communication between the crown ether and the ethynyl group means that any host-guest complexation event within the cavity immediately perturbs the electron density and structural geometry of the π -system. This phenomenon is the mechanistic foundation for its use in optical sensors and responsive materials[5].
Physical and Photophysical Properties
When 4-ethynylbenzo-15-crown-5 is integrated into macromolecular or organometallic systems, it exhibits extraordinary photophysical properties. A primary application is its coordination into square-planar platinum(II) complexes, such as Pt(4-ethynylbenzo-15-crown-5)₂( bpy ) [3].
Non-Linear Optical (NLO) Properties and Cation Detection
Square-planar Pt(II) complexes are renowned for their directional Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) excited states, which are ideal for hole-electron separation and generating strong NLO signals[3],[4].
When an alkali or alkaline earth metal cation (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) binds to the crown ether, the strong interaction energy causes the macrocycle to physically shrink[3]. This steric contraction forces the crown ether to twist perpendicularly to the bipyridine and platinum plane[5]. This orthogonal distortion breaks the extended π -conjugation, drastically altering the charge transfer transitions along the y-axis. Consequently, the first hyperpolarizability ( β ) of the complex significantly decreases[5]. This self-validating attenuation provides a highly sensitive, quantifiable optical readout for cation detection.
Quantitative Data Summary
Table 1: Physical and Photophysical Parameters of 4-Ethynylbenzo-15-crown-5 Derivatives
| Derivative / Complex | Parameter / Metric | Value / Observation | Mechanistic Causality |
| Poly(4'-ethynylbenzo-15-crown-5) | Molecular Weight ( Mn ) | ~2.5 × 10⁴ (PDI: 2.1) | Rh(nbd)BPh₄ catalysis ensures controlled, stereospecific chain propagation[2]. |
| Polymer + L-Pgly·HClO₄ | Max ICD Intensity (-30 °C) | +2.96 × 10⁴ deg cm² dmol⁻¹ | Chiral guest binding forces the polymer backbone into a one-handed helix[2]. |
| Polymer + L-Pgly·HClO₄ | ICD Intensity (≥ 30 °C) | ~0 (Signal Disappears) | Thermal kinetic energy overcomes H-bonding, collapsing the helix into a random coil[2]. |
| Pt(4-ethynylbenzo-15-crown-5)₂( bpy ) | First Hyperpolarizability ( β ) | High (Baseline) | Strong MLCT/LLCT transitions along the planar, extended π -conjugated system[3]. |
| Pt Complex + Alkali Cations | First Hyperpolarizability ( β ) | Significantly Decreased | Cation binding shrinks the crown, forcing an orthogonal distortion that disrupts charge transfer[5]. |
Experimental Workflows and Self-Validating Protocols
To harness the properties of 4-ethynylbenzo-15-crown-5, precise synthetic execution is required. Below is the validated protocol for synthesizing its thermoresponsive polymer derivative, Poly(4'-ethynylbenzo-15-crown-5) .
Protocol: Stereospecific Polymerization via Rhodium Catalysis
Objective: To synthesize a highly cis-transoidal conjugated polymer capable of forming a responsive helical structure upon host-guest interaction.
Self-Validating System: The protocol mandates the use of an MBRAUN glovebox. Rhodium catalysts are highly sensitive to oxidative degradation; maintaining moisture and oxygen levels below 1 ppm ensures the active catalytic species remains intact, validating the reproducibility of the high molecular weight ( Mn = 2.5 × 10⁴) and low polydispersity[2].
Step-by-Step Methodology:
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Catalyst Preparation (Inert Atmosphere): Inside a glovebox under a dry argon atmosphere (H₂O, O₂ < 1 ppm), weigh Rh(nbd)BPh₄ (5.3 mg, 10 µmol) into a dry Schlenk flask. Dissolve the catalyst completely in dry THF (2.1 mL)[2].
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Monomer Addition: Add a solution of 4'-ethynylbenzo-15-crown-5 (1.0 mmol) dissolved in dry THF (3.0 mL) to the active catalyst solution[2].
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Causality: Maintaining a specific monomer-to-catalyst concentration ratio (0.2 mol L⁻¹ to 0.002 mol L⁻¹) ensures controlled propagation of the living polymer chain, preventing premature termination and ensuring a high cis content[2].
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Polymerization: Seal the Schlenk flask, remove it from the glovebox, and stir the reaction mixture continuously at 25 °C for exactly 24 hours[2].
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Reaction Termination: Terminate the living polymer chains by adding triphenylphosphine (PPh₃) (16 mg, 62 µmol)[2].
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Causality: PPh₃ acts as a strong σ -donor, aggressively coordinating to the Rh center. This displaces the polymer chain and caps the active catalytic site, preventing unwanted cross-linking or post-polymerization degradation[2].
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Purification: Pour the terminated mixture into a large excess of diethyl ether to precipitate the polymer. Purify the crude product via reprecipitation using a chloroform/diethyl ether solvent system. Dry in vacuo to yield the polymer as a yellow powder[2].
Step-by-step polymerization workflow of 4'-ethynylbenzo-15-crown-5.
Mechanistic Pathways of Advanced Applications
A. Thermoresponsive Chiroptical Switching
Poly(4'-ethynylbenzo-15-crown-5) functions as a highly advanced thermoresponsive material with chiral "on-off" switching capabilities.
The Mechanism: In its native state, the cis-transoidal polymer backbone is a dynamic, racemic mixture of right- and left-handed helical segments, rendering it optically inactive[2]. When the perchloric acid salt of L-phenylglycine (L-Pgly·HClO₄) is introduced, the primary ammonium group anchors into the crown ether cavity via hydrogen bonding[2]. The steric bulk of the chiral phenylglycine group induces severe steric repulsion along the polymer chain. To minimize this energy penalty, the backbone is forced to adopt a single, one-handed helical sense, generating a massive Induced Circular Dichroism (ICD) signal (+2.96 × 10⁴ deg cm² dmol⁻¹) at -30 °C[2].
As the temperature is raised to 30 °C, the increased thermal kinetic energy overcomes the stabilization energy of the host-guest hydrogen bonds. The helix unwinds into a random coil, and the ICD signal completely disappears, creating a reversible "on-off" switch[2].
Thermoresponsive chiral on-off switching mechanism of poly(4'-ethynylbenzo-15-crown-5).
B. NLO Signal Attenuation via Cation Binding
As discussed in Section 2, the use of 4-ethynylbenzo-15-crown-5 in Pt(II) complexes provides a robust framework for optical cation detection. The logic flow of this detection mechanism relies entirely on the structural distortion induced by the target analyte.
NLO signal attenuation mechanism via cation-induced structural distortion.
Conclusion
4-Ethynylbenzo-15-crown-5 is a highly versatile building block that bridges the gap between synthetic organic chemistry, macromolecular engineering, and advanced materials science. By understanding the causality between its structural geometry and its electronic properties, researchers can leverage this molecule to develop next-generation smart materials, responsive drug-delivery vehicles, and highly specific optical diagnostic sensors.
References
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Thermoresponsive On-Off Switching of Chiroptical Property Induced in Poly(4′-ethynylbenzo-15-crown-5)/R-Amino Acid System American Chemical Society (Macromolecules)[Link]
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First hyperpolarizabilities of Pt(4-ethynylbenzo-15-crown-5) 2 (bpy) derivatives with the complexation of mono-cations (Li + , Na + , K + ) and di-cations (Mg 2+ , Ca 2+ ) RSC Publishing[Link]
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Synthesis of Alkynylbenzo-15-crown-5 Ethers ResearchGate (Russian Chemical Bulletin)[Link]
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Synthesis, crystal structure, photophysical property and metal ion-binding behavior of a cyclometalated platinum(II) terpyridylacetylide with efficient π-conjugation degree RSC Publishing[Link]
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First hyperpolarizabilities of Pt(4-ethynylbenzo-15-crown-5)2(bpy) derivatives with the complexation of mono-cations (Li+, Na+, K+) and di-cations (Mg2+, Ca2+): development of a cation detector RSC Advances[Link]
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- 4. Synthesis, crystal structure, photophysical property and metal ion-binding behavior of a cyclometalated platinum( ii ) terpyridylacetylide with effici ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09423J [pubs.rsc.org]
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